N-[2-Oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have designed and synthesized novel derivatives based on the pyrazinamide scaffold. These derivatives were specifically tailored to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthetic route likely includes functional group transformations, cyclization, and condensation reactions.
Molecular Structure Analysis
The molecular structure of N-[2-Oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide comprises a piperidine ring, a pyridine moiety, and an enamide group. The pyridine-2-ylmethyl substituent contributes to its pharmacological properties. Single crystals of some derivatives have been developed, allowing for detailed structural analysis .
Properties
IUPAC Name |
N-[2-oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-13(18)16-12-7-5-9-17(14(12)19)10-11-6-3-4-8-15-11/h2-4,6,8,12H,1,5,7,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXARUBQYNNGTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCN(C1=O)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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